molecular formula C11H19IO2 B13066892 3-(Cyclohexylmethoxy)-4-iodooxolane

3-(Cyclohexylmethoxy)-4-iodooxolane

Cat. No.: B13066892
M. Wt: 310.17 g/mol
InChI Key: RMYKRLXIOYMFGC-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)-4-iodooxolane is an organic compound that features a cyclohexylmethoxy group and an iodine atom attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)-4-iodooxolane typically involves the reaction of cyclohexylmethanol with 4-iodooxolane under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-4-iodooxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine atom, forming a cyclohexylmethoxy oxolane.

    Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Oxidized oxolane derivatives.

    Reduction: Cyclohexylmethoxy oxolane.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexylmethoxy)-4-iodooxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-4-iodooxolane involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethoxy oxolane: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Iodooxolane: Lacks the cyclohexylmethoxy group, affecting its overall stability and reactivity.

    Cyclohexylmethanol: A precursor in the synthesis of 3-(Cyclohexylmethoxy)-4-iodooxolane.

Uniqueness

This compound is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

3-(cyclohexylmethoxy)-4-iodooxolane

InChI

InChI=1S/C11H19IO2/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h9-11H,1-8H2

InChI Key

RMYKRLXIOYMFGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2COCC2I

Origin of Product

United States

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